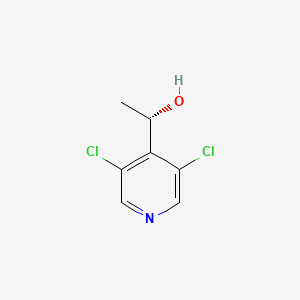

![molecular formula C14H28O2 B571705 Myristic acid-[9,10-3H] CAS No. 124511-74-6](/img/structure/B571705.png)

Myristic acid-[9,10-3H]

Übersicht

Beschreibung

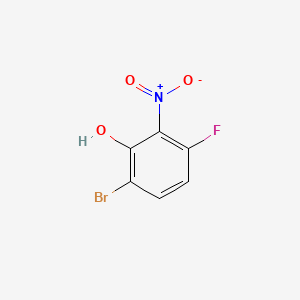

Myristic acid-[9,10-3H] is a radiolabeled form of myristic acid, a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH. The radiolabeling involves the incorporation of tritium (³H) at the 9th and 10th carbon positions of the fatty acid chain. This compound is used extensively in biochemical and physiological studies to trace and analyze metabolic pathways and processes involving fatty acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of myristic acid-[9,10-3H] typically involves the catalytic hydrogenation of myristic acid in the presence of tritium gas. The process requires careful control of reaction conditions to ensure the selective incorporation of tritium at the desired positions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of myristic acid-[9,10-3H] follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle radioactive materials safely. The tritiated product is then purified using techniques such as distillation and chromatography to achieve the desired purity and specific activity .

Types of Reactions:

Oxidation: Myristic acid-[9,10-3H] can undergo oxidation to form myristyl aldehyde and myristyl alcohol.

Reduction: The reduction of myristic acid-[9,10-3H] yields myristyl alcohol.

Substitution: Myristic acid-[9,10-3H] can participate in substitution reactions, particularly esterification, to form esters such as methyl myristate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sulfuric acid, acid chlorides, anhydrous conditions.

Major Products:

Oxidation: Myristyl aldehyde, myristyl alcohol.

Reduction: Myristyl alcohol.

Substitution: Methyl myristate, other esters.

Wissenschaftliche Forschungsanwendungen

Myristic acid-[9,10-3H] is widely used in scientific research due to its radiolabeled nature, which allows for the tracing and analysis of metabolic pathways. Some key applications include:

Chemistry: Used to study the kinetics and mechanisms of fatty acid metabolism and oxidation.

Biology: Employed in the investigation of lipid metabolism in cells and tissues, particularly in understanding the role of fatty acids in cellular processes.

Wirkmechanismus

The mechanism of action of myristic acid-[9,10-3H] involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The radiolabel allows for the tracking of its conversion into different metabolites. Key molecular targets include:

Fatty Acid Synthase: Catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.

Acyl-CoA Dehydrogenase: Involved in the β-oxidation of fatty acids, converting them into acetyl-CoA units.

Lipid Anchors: Myristic acid can act as a lipid anchor, attaching proteins to cell membranes and influencing their function.

Vergleich Mit ähnlichen Verbindungen

Palmitic Acid-[9,10-3H]: A radiolabeled form of palmitic acid, used similarly to myristic acid-[9,10-3H] in metabolic studies.

Stearic Acid-[9,10-3H]: Another radiolabeled fatty acid, used to study longer-chain fatty acid metabolism.

Lauric Acid-[9,10-3H]: A shorter-chain radiolabeled fatty acid, used in studies of medium-chain fatty acid metabolism.

Uniqueness: Myristic acid-[9,10-3H] is unique due to its specific chain length and the position of the tritium label, which makes it particularly useful for studying the metabolism of medium-chain fatty acids. Its properties allow for detailed analysis of specific metabolic pathways and the role of myristic acid in various biological processes .

Eigenschaften

IUPAC Name |

9,10-ditritiotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i5T,6T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-JVDRHMSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C(CCCC)C([3H])CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

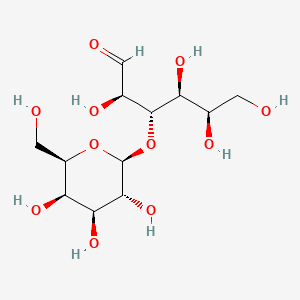

![Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B571625.png)

![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)